3-Bromo-2-chloro-6-(trifluoromethoxy)aniline
Description
3-Bromo-2-chloro-6-(trifluoromethoxy)aniline: is an aromatic amine compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline ring
Properties
IUPAC Name |
3-bromo-2-chloro-6-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(6(13)5(3)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDSZHXKDQAOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline typically involves the halogenation of aniline derivativesThe reaction conditions often involve the use of halogenating agents such as bromine and chlorine gas, and the trifluoromethoxy group can be introduced using trifluoromethoxy reagents under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted aniline derivatives can be formed.
Oxidation Products: Nitro derivatives or quinones.
Reduction Products: Corresponding amines or partially reduced intermediates.
Scientific Research Applications
Chemistry: 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline is used as a building block in organic synthesis, particularly in the development of complex aromatic compounds and heterocycles. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of drugs targeting various diseases. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity .
Industry: In the industrial sector, 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline is used in the production of specialty chemicals, dyes, and pigments. Its reactivity and stability make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and pathways involved in disease processes .
Comparison with Similar Compounds
- 2-Chloro-6-(trifluoromethoxy)aniline
- 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline
- 3-Bromo-2-(trifluoromethoxy)aniline
Comparison: 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various synthetic applications. The presence of both bromine and chlorine atoms allows for selective functionalization, which is advantageous in multi-step synthesis processes .
Biological Activity
Overview
3-Bromo-2-chloro-6-(trifluoromethoxy)aniline (CAS No. 1807072-96-3) is a halogenated aromatic amine compound notable for its unique trifluoromethoxy group, which enhances its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C7H5BrClF3NO |
| Molecular Weight | 271.48 g/mol |
| Structure | Chemical Structure |
The mechanism of action for 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline involves interactions with various biological targets, including enzymes and receptors. The trifluoromethoxy group significantly increases lipophilicity, facilitating better membrane penetration and enhancing the compound's pharmacological profile. This property is critical for modulating target proteins involved in disease processes.
Antimicrobial Activity
Research has shown that derivatives of 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline exhibit promising antimicrobial properties. For instance, studies indicate that compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi.
Case Study: Antifungal Activity
A study evaluated the antifungal activity of related aniline derivatives against Candida species. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents, suggesting enhanced efficacy due to the trifluoromethoxy substitution .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines by interfering with key signaling pathways.
Case Study: Prostate Cancer Research
In a study focusing on prostate cancer, compounds similar to 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline were shown to inhibit androgen receptor activity, leading to reduced tumor growth in xenograft models . These findings highlight the potential of this compound in developing new therapeutic strategies for hormone-sensitive cancers.
Pharmacokinetics
The pharmacokinetic profile of 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline indicates favorable absorption and distribution characteristics. Its lipophilic nature allows it to cross biological membranes effectively, enhancing bioavailability in therapeutic applications.
Comparison with Similar Compounds
To understand the unique properties of 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline, it is useful to compare it with structurally similar compounds:
| Compound | Key Features |
|---|---|
| 2-Chloro-6-(trifluoromethoxy)aniline | Lacks bromine; lower reactivity in nucleophilic substitutions |
| 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline | Different substitution pattern; varied biological activity |
| 3-Bromo-2-(trifluoromethoxy)aniline | Missing chlorine; distinct pharmacological profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
